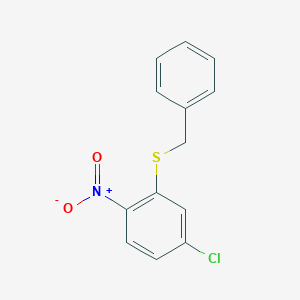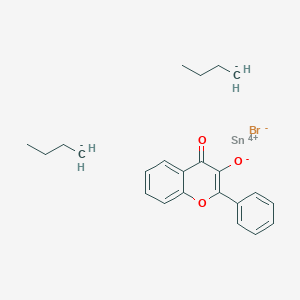
Dibutyltin 3-hydroxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyltin 3-hydroxyflavone (DBHF) is a synthetic compound that belongs to the family of organotin compounds. It is a complex of dibutyltin and 3-hydroxyflavone, which is a flavonoid compound found in many plants. DBHF has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Dibutyltin 3-hydroxyflavone has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Dibutyltin 3-hydroxyflavone has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Dibutyltin 3-hydroxyflavone has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of Dibutyltin 3-hydroxyflavone is not fully understood, but it is believed to act through multiple pathways. Dibutyltin 3-hydroxyflavone has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. Dibutyltin 3-hydroxyflavone has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Efectos Bioquímicos Y Fisiológicos
Dibutyltin 3-hydroxyflavone has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. Dibutyltin 3-hydroxyflavone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, Dibutyltin 3-hydroxyflavone has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutyltin 3-hydroxyflavone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has been found to have low cytotoxicity in vitro. However, Dibutyltin 3-hydroxyflavone has some limitations for lab experiments. It is a complex compound that may have multiple targets and pathways, which can make it difficult to study its mechanism of action. In addition, Dibutyltin 3-hydroxyflavone has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for Dibutyltin 3-hydroxyflavone research. One direction is to further investigate its therapeutic potential in various diseases. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and pathways. In addition, future research could focus on developing more efficient synthesis methods for Dibutyltin 3-hydroxyflavone and improving its solubility in water.
Conclusion
In conclusion, Dibutyltin 3-hydroxyflavone is a synthetic compound that has shown potential therapeutic applications in various diseases. It has been found to have anticancer, anti-inflammatory, and neuroprotective properties. Dibutyltin 3-hydroxyflavone acts through multiple pathways and targets, and its mechanism of action is not fully understood. Dibutyltin 3-hydroxyflavone has several advantages for lab experiments, but also has some limitations. Future research could focus on investigating its therapeutic potential, studying its mechanism of action, and improving its synthesis and solubility.
Métodos De Síntesis
Dibutyltin 3-hydroxyflavone can be synthesized by reacting dibutyltin oxide with 3-hydroxyflavone in a solvent such as tetrahydrofuran or dimethyl sulfoxide. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The product is then purified by column chromatography or recrystallization.
Propiedades
Número CAS |
146816-94-6 |
|---|---|
Nombre del producto |
Dibutyltin 3-hydroxyflavone |
Fórmula molecular |
C23H27BrO3Sn |
Peso molecular |
550.1 g/mol |
Nombre IUPAC |
butane;4-oxo-2-phenylchromen-3-olate;tin(4+);bromide |
InChI |
InChI=1S/C15H10O3.2C4H9.BrH.Sn/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10;2*1-3-4-2;;/h1-9,17H;2*1,3-4H2,2H3;1H;/q;2*-1;;+4/p-2 |
Clave InChI |
AZYDZICZHDBDAY-UHFFFAOYSA-N |
SMILES |
CCC[CH2-].CCC[CH2-].C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-].[Br-].[Sn+4] |
SMILES canónico |
CCC[CH2-].CCC[CH2-].C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-].[Br-].[Sn+4] |
Sinónimos |
Bu2Sn(of) dibutyltin 3-hydroxyflavone dibutyltin-3-hydroxyflavone bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



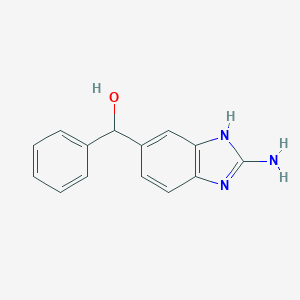
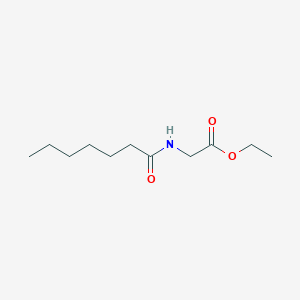
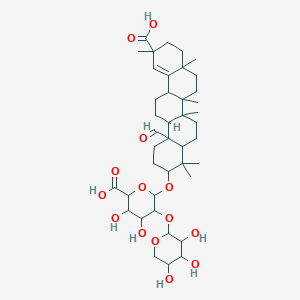
![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)
![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)
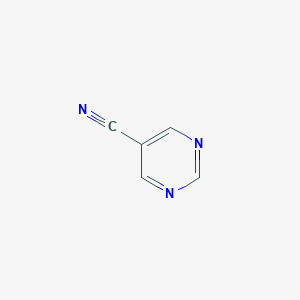
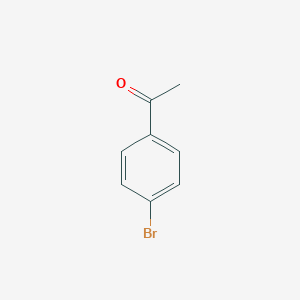
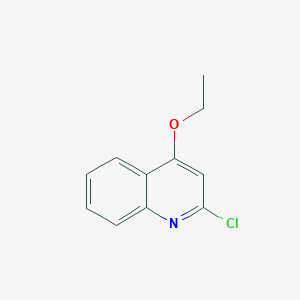
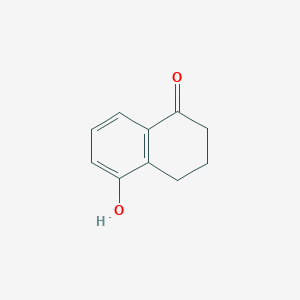
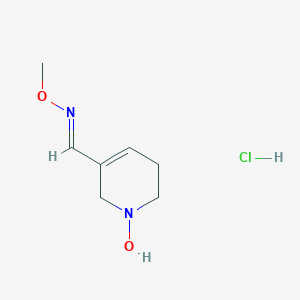
![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)
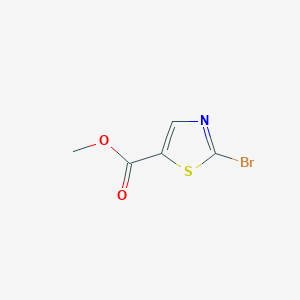
![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)
